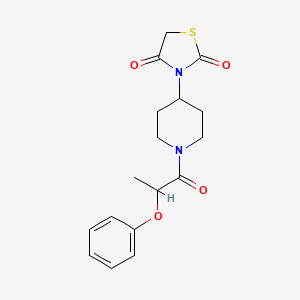
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” is a type of thiazolidinone . Thiazolidinone is a biologically important five-membered heterocyclic ring having almost all types of biological activities . This compound is offered by Benchchem for CAS No. 2309599-11-7.
Chemical Reactions Analysis
Thiazolidinones, such as the compound , are known to exhibit various types of biological activities . They can undergo various chemical reactions, but specific reactions involving “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” are not detailed in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Antidiabetic Agents
3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione: (commonly referred to as phenoxypropionyl piperidinone thiazolidinedione ) has shown promise as an antidiabetic agent. Thiazolidinediones (TZDs) are known for their ability to improve insulin sensitivity and regulate blood glucose levels. Researchers have explored the potential of this compound in managing type 2 diabetes by enhancing insulin action and reducing insulin resistance .
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Inhibiting PTP1B, an enzyme involved in insulin signaling pathways, is a strategy to combat insulin resistance. Recent studies have identified 3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione derivatives as novel PTP1B inhibitors. These compounds exhibit antidiabetic activity by enhancing insulin sensitivity and promoting glucose uptake in cells .
Antibacterial Agents
While not as extensively studied as its antidiabetic properties, this compound’s structure suggests potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, aiming to develop new fluoroquinolones with improved efficacy .
Oncology Research
The piperidine moiety in this compound could be relevant in oncology research. Some derivatives of piperidines have been explored as kinase inhibitors, particularly targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cancer cell growth and survival .
Chemical Modulation and Structure-Activity Relationship (SAR) Studies
Researchers have systematically modified the piperidine ring and other functional groups in related compounds to understand their structure-activity relationships. By altering substituents, they aim to optimize pharmacological properties, such as potency, selectivity, and bioavailability .
Multicomponent Reactions and Synthetic Methodology
The synthesis of substituted piperidines remains an active area of research. Scientists explore multicomponent reactions, cyclization, and annulation strategies to efficiently access diverse piperidine derivatives. These methods contribute to the development of potential drug candidates .
Zukünftige Richtungen
The compound “3-(1-(2-Phenoxypropanoyl)piperidin-4-yl)thiazolidine-2,4-dione” could potentially be used in the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination, and it could be a basic building block for making a protein degrader library .
Wirkmechanismus
Target of Action
The primary target of this compound is DNA gyrase , a type of topoisomerase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria . This compound is also a functionalized cereblon ligand, which is used in the development of Thalidomide-based PROTACs .
Mode of Action
This compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect . It is also intended to have activity against current quinolone-resistant bacterial strains . The compound is amenable for linker attachment via reductive amination, which is a key step in the development of protein degrader libraries .
Biochemical Pathways
The compound’s interaction with DNA gyrase can affect the DNA replication process in bacteria, leading to their death . This makes it a potent antibacterial agent. Moreover, the thiazolidinedione moiety of the compound is aimed to include additional anti-pathogenicity by preventing biofilm formation .
Pharmacokinetics
These modifications aim to alter bacterial cell penetrability, affecting permeability-based antibiotic resistance, and potentially improve the compound’s bioavailability .
Result of Action
The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . This suggests that it could be effective in treating a variety of bacterial infections.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of biofilms can impact the compound’s antibacterial activity. The compound’s design includes features intended to counteract this, such as the ability to prevent biofilm formation .
Eigenschaften
IUPAC Name |
3-[1-(2-phenoxypropanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12(23-14-5-3-2-4-6-14)16(21)18-9-7-13(8-10-18)19-15(20)11-24-17(19)22/h2-6,12-13H,7-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDYDTHGZBTLSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2C(=O)CSC2=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
![2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2383383.png)
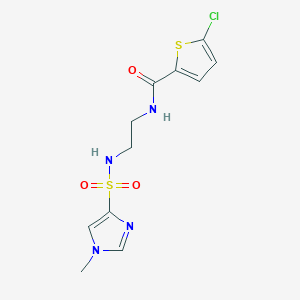
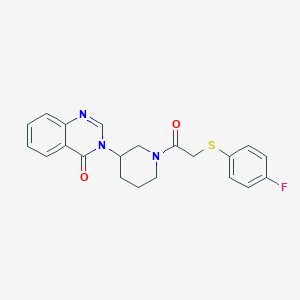
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
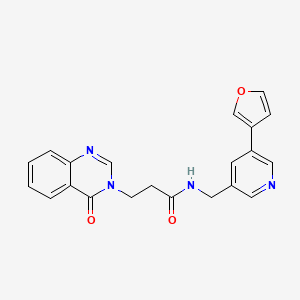
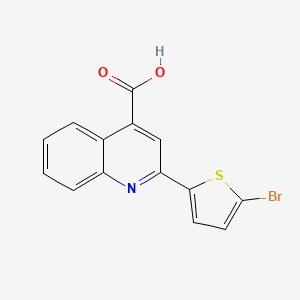
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
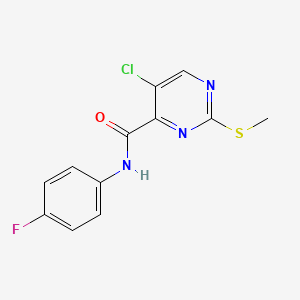
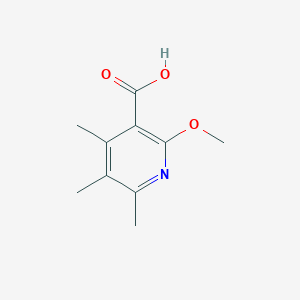
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
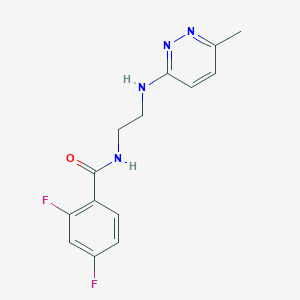
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)